tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as pyridine, oxadiazole, and isoquinoline moieties
Preparation Methods
The synthesis of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the isoquinoline derivativeIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses .
Comparison with Similar Compounds
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate:
tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C27H33N5O3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H33N5O3/c1-17-13-21(15-28-24(17)32-11-6-7-18(32)2)25-29-23(30-35-25)20-9-8-19-10-12-31(16-22(19)14-20)26(33)34-27(3,4)5/h8-9,13-15,18H,6-7,10-12,16H2,1-5H3 |
InChI Key |
AZHBZJFJFKRXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=NC=C(C=C2C)C3=NC(=NO3)C4=CC5=C(CCN(C5)C(=O)OC(C)(C)C)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.